molecular formula C22H28N2O5 B13137247 4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate

4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate

Cat. No.: B13137247
M. Wt: 400.5 g/mol
InChI Key: JUKVECLMWUFQLH-IKJBURDNSA-N
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Description

This compound is a tricyclic diaza derivative featuring a bicyclo[6.3.0] framework with fused oxo and ester functionalities. Key structural attributes include:

  • Stereochemistry: The (1S,8R) configuration defines its three-dimensional arrangement, critical for biological interactions and synthetic pathways .
  • Substituents: The 4-O-benzyl and 10-O-tert-butyl groups enhance steric bulk and modulate solubility, stability, and reactivity.

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate

InChI

InChI=1S/C22H28N2O5/c1-22(2,3)29-21(27)24-10-16-15-9-23(11-17(15)19(25)18(16)12-24)20(26)28-13-14-7-5-4-6-8-14/h4-8,15-18H,9-13H2,1-3H3/t15?,16-,17?,18-/m0/s1

InChI Key

JUKVECLMWUFQLH-IKJBURDNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C(=O)C3C2CN(C3)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3CN(CC3C(=O)C2C1)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate typically involves multiple steps. One common synthetic route includes the protection of functional groups, cyclization reactions, and subsequent deprotection steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and tert-butyl positions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. .

Scientific Research Applications

4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

5,10-Di-tert-Butyl (1R,8R)-3,4,6,10-Tetraazatricyclo[6.3.0.0²,⁶]undeca-2,4-diene-5,10-Dicarboxylate

  • Structural Differences :
    • Nitrogen Content : This analog contains four nitrogen atoms (3,4,6,10-tetraaza) versus two (4,10-diaza) in the target compound, altering electron density and hydrogen-bonding capacity.
    • Substituents : Di-tert-butyl groups at positions 5 and 10 reduce steric hindrance compared to the benzyl/tert-butyl combination in the target compound.
    • Oxo Group : Lacks the 7-oxo moiety, which may reduce electrophilic reactivity .
  • Applications : Both compounds are discontinued commercial products (CymitQuimica), suggesting niche research applications or synthetic challenges .

Diethyl Dithieno[3,2-b:2',3'-d]thiophene-2,6-Dicarboxylate

  • Framework : A tricyclic thiophene system replaces the diazatricyclo core, introducing sulfur atoms that enhance π-conjugation and thermal stability (boiling point: 485.4°C vs. unspecified for the target compound) .
  • Functional Groups : Both share dicarboxylate esters, but the absence of nitrogen and benzyl/tert-butyl groups limits direct pharmacological comparability.

Ethyl (2R,3R,8R)-Spiro[4.5]dec-6-ene Carboxylate Derivatives

  • Core Structure : These spirocyclic compounds (e.g., Example 6, 14, 21 in ) feature sulfonamide and hydroxymethyl/methoxymethyl substituents.
  • Stereochemical Complexity : The (2R,3R,8R) configuration and spiro junction parallel the target compound’s reliance on precise stereochemistry for activity .
  • Biological Relevance : Sulfonamide groups in these analogs suggest protease inhibition applications, whereas the target compound’s benzyl/tert-butyl groups may favor kinase or receptor targeting.

Key Research Findings

Property Modulation

  • Solubility : Benzyl groups in the target compound likely reduce aqueous solubility compared to di-tert-butyl or thiophene-based analogs.
  • Stability : The 7-oxo group may increase susceptibility to nucleophilic attack relative to sulfur-containing analogs .

Biological Activity

4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate is a complex organic compound belonging to the diazatricyclo family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique bicyclic framework with multiple functional groups that enhance its hydrophobic properties and reactivity. Its molecular formula is C22H28N2O4, with a molecular weight of approximately 358.43 g/mol. The presence of hydroxyl and dicarboxylate groups contributes to its biological activity by enabling interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific pathways.
  • Enzyme Inhibition : It has been identified as a potential inhibitor for certain enzymes involved in metabolic pathways.

The biological activity of the compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The exact mechanisms remain under investigation but may involve modulation of metabolic pathways or direct inhibition of target proteins.

Research Findings and Case Studies

Several studies have explored the biological effects and mechanisms of action of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the benzyl or tert-butyl positions could enhance efficacy.
  • Anticancer Activity : In vitro studies on cancer cell lines showed that the compound could significantly reduce cell viability at micromolar concentrations. The mechanism appears to involve the induction of oxidative stress leading to apoptosis.
  • Enzyme Interaction : Binding affinity studies revealed that this compound interacts with key metabolic enzymes such as cytochrome P450s and other drug-metabolizing enzymes, suggesting potential implications for drug metabolism and pharmacokinetics.

Comparison of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInteraction with cytochrome P450

Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReference
Benzyl GroupEnhances hydrophobic interactions
Tert-butyl GroupIncreases metabolic stability
Hydroxyl GroupContributes to reactive potential

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